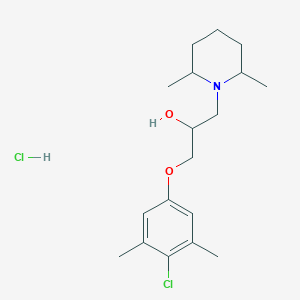
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a selective inhibitor of a specific protein, which plays a crucial role in the regulation of various cellular processes.
作用機序
The mechanism of action of 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A involves the selective inhibition of a specific protein called TRPC6. TRPC6 is a calcium-permeable ion channel that plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and survival. Inhibition of TRPC6 by 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A leads to the suppression of cancer cell growth and induces apoptosis. Furthermore, studies have shown that 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A also has anti-inflammatory and neuroprotective effects, which are also mediated by the inhibition of TRPC6.
Biochemical and Physiological Effects
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has been shown to have several biochemical and physiological effects. Studies have shown that 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A selectively inhibits TRPC6, which leads to the suppression of cancer cell growth and induces apoptosis. Furthermore, 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has been shown to have anti-inflammatory and neuroprotective effects, which are also mediated by the inhibition of TRPC6. However, the exact biochemical and physiological effects of 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A are still under investigation.
実験室実験の利点と制限
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it has high selectivity and potency, which makes it an ideal tool compound for studying the role of TRPC6 in various cellular processes. However, 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. Furthermore, its mechanism of action is still not fully understood, which can make it challenging to interpret some experimental results.
将来の方向性
There are several future directions for research on 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A. One area of research is to investigate its potential therapeutic applications in various cancers, inflammation, and neurodegenerative disorders. Furthermore, studies are needed to understand the exact mechanism of action of 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A and its effects on various cellular processes. Additionally, research is needed to develop more potent and selective inhibitors of TRPC6, which can be used as potential therapeutic agents. Finally, studies are needed to investigate the safety and toxicity of 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A in preclinical and clinical trials.
Conclusion
In conclusion, 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It selectively inhibits TRPC6, which plays a crucial role in the regulation of various cellular processes. 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, its exact mechanism of action and biochemical and physiological effects are still under investigation. 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for research on 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A, including investigating its potential therapeutic applications, developing more potent and selective inhibitors of TRPC6, and investigating its safety and toxicity in preclinical and clinical trials.
合成法
The synthesis of 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The synthesis begins with the preparation of 4-ethynylbenzylamine, which is then reacted with 6-bromo-3-pyridinol to form the key intermediate. The intermediate is then coupled with piperidinecarboxylic acid to produce 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A. The final product is purified using various chromatographic techniques to obtain a pure compound.
科学的研究の応用
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A selectively inhibits a specific protein, which is overexpressed in various cancers. This protein plays a crucial role in the regulation of cellular processes, including cell growth, proliferation, and survival. Inhibition of this protein by 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A leads to the suppression of cancer cell growth and induces apoptosis.
特性
IUPAC Name |
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-20-8-10-21(11-9-20)19-29-16-14-22(15-17-29)26(30)28-23-12-13-25(27-18-23)31-24-6-4-3-5-7-24/h1,3-13,18,22H,14-17,19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILCLZKCMATHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4942626.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942633.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)


![3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4942681.png)


![(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B4942705.png)
![4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4942714.png)
![3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4942717.png)
![2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4942724.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4942729.png)